molecular formula C15H15FN2O3S B2912836 N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1206995-35-8

N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2912836
CAS No.: 1206995-35-8
M. Wt: 322.35
InChI Key: JYPNXCFBBDVYCN-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a thiophen-2-ylmethyl group, and an oxalamide moiety

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with proteins, enzymes, and other biomolecules to understand its biological activity and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

  • Formation of the Fluorophenoxyethyl Intermediate

      Starting Materials: 4-fluorophenol and 2-chloroethylamine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

      Product: 2-(4-fluorophenoxy)ethylamine.

  • Formation of the Thiophen-2-ylmethyl Intermediate

      Starting Materials: Thiophene-2-carboxaldehyde and methylamine.

      Reaction Conditions: The reaction is typically conducted in ethanol at room temperature.

      Product: Thiophen-2-ylmethylamine.

  • Coupling Reaction

      Starting Materials: 2-(4-fluorophenoxy)ethylamine and thiophen-2-ylmethylamine.

      Reaction Conditions: The coupling reaction is facilitated by oxalyl chloride in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM) at low temperatures (0-5°C).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically conducted in acidic or basic aqueous solutions.

      Products: Oxidation of the thiophen-2-ylmethyl group to form sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction of the oxalamide moiety to form corresponding amines.

  • Substitution

      Reagents: Nucleophiles such as sodium azide (NaN3) or thiols.

      Conditions: Conducted in polar aprotic solvents like DMF or DMSO.

      Products: Substitution at the fluorophenoxy group to introduce new functional groups.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-chlorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

    • Similar structure with a chlorine atom instead of a fluorine atom.
    • Differences in reactivity and biological activity due to the halogen substitution.
  • N1-(2-(4-methoxyphenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

    • Contains a methoxy group instead of a fluorine atom.
    • Variations in chemical properties and potential applications.
  • N1-(2-(4-bromophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

    • Bromine substitution in place of fluorine.
    • Different reactivity patterns and biological effects.

Uniqueness

N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c16-11-3-5-12(6-4-11)21-8-7-17-14(19)15(20)18-10-13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPNXCFBBDVYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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